molecular formula C11H12BrNO B13868223 3-Bromo-4-butoxybenzonitrile

3-Bromo-4-butoxybenzonitrile

Cat. No.: B13868223
M. Wt: 254.12 g/mol
InChI Key: JSIODFQWDAEXST-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzonitrile typically involves the bromination of 4-butoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-butoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 3-amino-4-butoxybenzonitrile or 3-thio-4-butoxybenzonitrile.

    Oxidation: Formation of 3-bromo-4-butoxybenzaldehyde or 3-bromo-4-butoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-butoxyaniline.

Scientific Research Applications

3-Bromo-4-butoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxybenzonitrile depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a catalyst.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxybenzonitrile
  • 3-Bromo-4-methoxybenzonitrile
  • 4-Bromo-3-formylbenzonitrile

Comparison: 3-Bromo-4-butoxybenzonitrile is unique due to the presence of the butoxy group, which imparts different chemical properties compared to methoxy or formyl groups

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-4-butoxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6H2,1H3

InChI Key

JSIODFQWDAEXST-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

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